Thiophene-2-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiophene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXLLFUSNQCWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276544 | |

| Record name | thiophene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-84-5 | |

| Record name | thiophene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thiophene-2-Sulfonic Acid: Mechanism and Methodology

This guide provides a comprehensive exploration of the synthesis of thiophene-2-sulfonic acid, a pivotal intermediate in medicinal chemistry and advanced organic synthesis.[1] We will dissect the underlying reaction mechanism, evaluate various synthetic routes, and present a detailed experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into this fundamental transformation.

Foundational Principles: The Electrophilic Reactivity of Thiophene

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] Thiophene's reactivity in EAS is significantly higher than that of benzene, a characteristic that dictates the choice of reagents and reaction conditions.[3][4] This heightened reactivity stems from the ability of the sulfur heteroatom's lone pair electrons to participate in the π-system, thereby enriching the electron density of the aromatic ring and stabilizing the cationic intermediate formed during the reaction.[5]

The key factors governing this synthesis are:

-

Aromaticity and Reactivity : Thiophene possesses a lower resonance stabilization energy than benzene.[3] Consequently, the activation energy required to disrupt its aromaticity during the rate-determining step of electrophilic attack is lower, leading to a faster reaction.[3] This high reactivity is so pronounced that sulfonation is a standard method for removing thiophene impurities from commercial benzene.[4][6]

-

Regioselectivity : Electrophilic attack on the thiophene ring occurs preferentially at the C-2 (α) position.[2][4][5] This preference is due to the superior resonance stabilization of the carbocation intermediate (σ-complex) formed when the electrophile adds to the C-2 position, as it allows for delocalization of the positive charge over more atoms, including the sulfur atom.

The Core Mechanism: Electrophilic Sulfonation

The sulfonation of thiophene proceeds through a well-established three-step EAS mechanism. The active electrophile is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, generated in situ from the sulfonating agent.[2][7]

Step 1: Generation of the Electrophile (SO₃) When using concentrated sulfuric acid, sulfur trioxide is generated through an equilibrium reaction.

2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

Step 2: Nucleophilic Attack and Formation of the σ-Complex The electron-rich thiophene ring attacks the highly electrophilic sulfur trioxide. This is the rate-determining step, which temporarily breaks the ring's aromaticity and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion.

Step 3: Deprotonation and Restoration of Aromaticity A weak base, such as the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the sulfonic acid group. This restores the aromatic π-system and yields the final product, this compound.[7]

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup & Cooling: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 100 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath until the internal temperature is below 10°C.

-

Expertise & Causality: Pre-cooling the acid is critical to manage the exothermic heat of both dilution (from any moisture) and the subsequent sulfonation reaction, preventing runaway reactions and byproduct formation.

-

-

Addition of Thiophene: Slowly add 42 g (0.5 mol) of thiophene dropwise from the dropping funnel over a period of 1-2 hours. Maintain vigorous stirring and ensure the internal temperature does not exceed 30°C.

-

Expertise & Causality: A slow, controlled addition rate is paramount. Rapid addition can cause localized heating, leading to charring, decomposition of the thiophene ring, and the formation of di-sulfonated byproducts.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Workup - Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring.

-

Trustworthiness: This step must be performed cautiously in a well-ventilated fume hood. Pouring the acid mixture onto ice (and not the other way around) helps to dissipate the significant heat of dilution safely.

-

-

Neutralization and Salt Formation: To the cold, diluted reaction mixture, slowly add a slurry of calcium carbonate (or barium hydroxide) until the solution is neutral to litmus paper. A thick precipitate of calcium sulfate (or barium sulfate) will form.

-

Expertise & Causality: this compound is highly water-soluble, making direct isolation difficult. [1]Converting it to a water-soluble calcium or barium salt while precipitating the excess sulfuric acid as insoluble calcium/barium sulfate is an effective purification strategy. [8]6. Isolation: Filter the mixture using a Buchner funnel to remove the insoluble sulfate precipitate. Wash the filter cake with a small amount of cold water to recover any entrained product. The clear filtrate contains the calcium or barium salt of this compound.

-

-

Liberation of Free Acid (Optional): To obtain the free sulfonic acid, the filtrate containing the barium salt can be carefully treated with a stoichiometric amount of sulfuric acid. This will precipitate barium sulfate, which can be filtered off, leaving an aqueous solution of pure this compound. [8]8. Final Product: The aqueous solution of the sulfonic acid (or its salt) can be concentrated under reduced pressure to yield the final product.

Conclusion

The synthesis of this compound is a robust and scalable process rooted in the principles of electrophilic aromatic substitution. Success hinges on a thorough understanding of thiophene's inherent reactivity and the critical need for meticulous temperature control to maximize yield and purity. By leveraging the described mechanisms and protocols, researchers can reliably produce this valuable synthetic building block.

References

-

structure of thiophene after reacting with col conc. sulphuric acid - Filo. (2025, October 20). Retrieved from [Link]

- Halbedel, H. S., & Heath, J. C. (1949). U.S. Patent No. 2,480,465. Washington, DC: U.S. Patent and Trademark Office.

-

Synthesis, properties and biological activity of thiophene: A review. (2016). Der Pharma Chemica, 8(2), 135-142. Retrieved from [Link]

-

Kshirsagar, U. A., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. National Institutes of Health. Retrieved from [Link]

-

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. (2018, November 26). Slideshare. Retrieved from [Link]

-

Thiophene. (n.d.). In Wikipedia. Retrieved from [Link]

-

Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. (1951). Digital Commons @ NJIT. Retrieved from [Link]

-

Electrophilic substitution on thiophene. (n.d.). Química Organica.org. Retrieved from [Link]

-

2,5-dihalothiophenes in the reaction with chlorosulfonic acid. (2014). ResearchGate. Request PDF. Retrieved from [Link]

-

Sulphonation of furan, pyrrole and thiophene |Electrophilic armoatic substitution reaction. (2020, September 23). YouTube. Retrieved from [Link]

-

How to carry out a sulfonation reaction? (2014, January 14). ResearchGate. Retrieved from [Link]

-

Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. (2016). ResearchGate. Request PDF. Retrieved from [Link]

-

give reaction of sulphonation of thiophene. (2020, September 16). Brainly.in. Retrieved from [Link]

- Caesar, P. D. (1956). U.S. Patent No. 2,745,843. Washington, DC: U.S. Patent and Trademark Office.

-

Difference between tendency of benzene and thiophene to undergo sulfonation. (2018, January 25). Chemistry Stack Exchange. Retrieved from [Link]

-

sulfonation of thiophene. (2022, May 22). Brainly.in. Retrieved from [Link]

- Read, D. C. (1970). U.S. Patent No. 3,496,224. Washington, DC: U.S. Patent and Trademark Office.

-

Preparation and Properties of Thiophene. (n.d.). SlidePlayer. Retrieved from [Link]

-

Process for the purification of thiophenes. (2011, August 9). Justia Patents. Retrieved from [Link]

Sources

- 1. This compound | 79-84-5 | Benchchem [benchchem.com]

- 2. structure of thiophene after reacting with col conc. sulphuric acid | Filo [askfilo.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. uop.edu.pk [uop.edu.pk]

- 5. Thiophene compounds [m.chemicalbook.com]

- 6. brainly.in [brainly.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US2480465A - Thiophene sulfonic acid preparation - Google Patents [patents.google.com]

Thiophene-2-sulfonic acid (CAS 79-84-5): A Technical Guide for Advanced Synthesis

This document provides an in-depth technical overview of Thiophene-2-sulfonic acid (CAS 79-84-5), a pivotal building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes core chemical principles with practical, field-proven insights into its synthesis, reactivity, and application.

Introduction: The Strategic Importance of a Versatile Heterocycle

This compound is a derivative of thiophene, a five-membered aromatic heterocycle that serves as a crucial pharmacophore in drug discovery.[1][2] The thiophene ring is a well-regarded bioisostere for benzene, and its incorporation into molecular scaffolds can significantly enhance pharmacokinetic properties and biological efficacy.[3] The addition of the sulfonic acid group at the 2-position creates a highly versatile intermediate, unlocking a diverse range of chemical transformations essential for the synthesis of complex therapeutic agents.[3][4]

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized below, providing essential data for reaction planning and safety assessments.

| Property | Value | Source |

| CAS Number | 79-84-5 | [3][5][6][7][8] |

| Molecular Formula | C₄H₄O₃S₂ | [3][5][7][8][9] |

| Molecular Weight | 164.20 g/mol | [3][5][7][8][9] |

| Appearance | Solid | [9] |

| Purity | Typically ≥95% | [3][8][9] |

| Topological Polar Surface Area (TPSA) | 91 Ų | [7] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 1 | [5] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the sulfonic acid group. Key characteristic absorptions include strong bands for the symmetric and asymmetric S=O stretching vibrations, typically observed around 1040 cm⁻¹ and 1180–1200 cm⁻¹, respectively.[3]

-

Mass Spectrometry : The molecular weight can be confirmed by mass spectrometry, with the molecular ion peak corresponding to its calculated mass of 164.20 g/mol .[7]

Section 2: Synthesis and Purification

The primary and most effective route to this compound is the direct electrophilic sulfonation of thiophene.[3] The thiophene ring is significantly more reactive than benzene, allowing the reaction to proceed efficiently, with a strong preference for substitution at the 2-position.[3][11]

Recommended Synthesis Protocol: Direct Sulfonation

This protocol outlines a standard laboratory procedure for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and safety.

Materials:

-

Thiophene

-

Sulfuric acid (concentrated)

-

Ice bath

-

Magnetic stirrer

-

Reaction flask with condenser

Step-by-Step Methodology:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice bath to manage the reaction temperature.

-

Reagent Addition: Carefully add thiophene to the flask. Begin slow, dropwise addition of concentrated sulfuric acid while stirring vigorously.

-

Causality: The sulfonation of thiophene is a highly exothermic reaction. Slow addition and external cooling are crucial to prevent overheating, which can lead to undesirable side reactions and degradation of the product.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the mixture is typically poured over ice to quench the reaction and precipitate the product. The crude this compound can then be isolated by filtration.

-

Purification: The crude product may be purified by recrystallization from a suitable solvent system to achieve the desired purity.

A patented alternative involves using fluosulfonic acid, followed by treatment with an alkaline earth hydroxide (like barium hydroxide) to form the corresponding salt.[12] The free sulfonic acid can then be regenerated by reacting the salt with sulfuric acid, which precipitates the highly insoluble barium sulfate.[12]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its sulfonic acid group and its influence on the thiophene ring.

Influence of the Sulfonic Acid Group

The -SO₃H group is a strong electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic aromatic substitution.[3] This deactivating effect has been quantitatively demonstrated in kinetic studies of bromination, where the reaction rate for this compound is significantly lower than that of unsubstituted thiophene.[13] This property is synthetically useful as it allows for selective reactions at the sulfonic acid group itself without affecting the aromatic ring.

Conversion to Thiophene-2-sulfonyl Chloride

A cornerstone of its utility is the conversion to the highly reactive intermediate, Thiophene-2-sulfonyl chloride . This transformation is a critical gateway to a vast array of derivatives, particularly sulfonamides.[3]

Reaction: this compound is treated with a chlorinating agent, such as chlorosulfonic acid or thionyl chloride, to replace the hydroxyl (-OH) of the sulfonic acid with a chloride (-Cl) atom.[3]

Synthesis of Thiophene-2-sulfonamides

Thiophene-2-sulfonamides are a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates.[1][3] The synthesis is a robust two-step process starting from this compound.

Step-by-Step Methodology:

-

Formation of Sulfonyl Chloride: Convert this compound to Thiophene-2-sulfonyl chloride as described above. The sulfonyl chloride is a potent electrophile.[3]

-

Amination: The resulting Thiophene-2-sulfonyl chloride readily reacts with a wide variety of primary or secondary amines. This reaction is typically performed in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.[3]

This versatile method allows for the creation of large libraries of sulfonamide derivatives by simply varying the amine component, a key strategy in modern drug discovery.[3]

Diagram 2: Key Reaction Pathway

Caption: Conversion of this compound to valuable sulfonamides.

Section 4: Applications in Drug Development

The thiophene core is present in a wide range of FDA-approved drugs, including anti-inflammatory agents, antimicrobials, and anticancer therapies.[2] this compound and its derivatives serve as key intermediates in the synthesis of these complex molecules.[14][15]

-

Scaffold Hopping and Bioisosterism: The thiophene ring's similarity to benzene allows medicinal chemists to replace phenyl groups in existing drugs to modulate properties like metabolism, solubility, and target binding affinity.[3]

-

Modulation of Physicochemical Properties: The sulfonic acid group and its derivatives (sulfonates, sulfonamides) provide a handle to fine-tune the polarity and solubility of drug candidates. For example, a high topological polar surface area can enhance water solubility for intravenous formulations.[3]

-

Building Block for Privileged Structures: The thiophene sulfonamide scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[3]

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound and its derivatives.

-

Hazards: This compound is classified as a corrosive solid. It can cause severe skin burns and eye damage. It may also be harmful if swallowed or inhaled.[16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[16][17] Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.[16][17] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][16][17] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for innovation in organic synthesis and pharmaceutical development. Its well-defined reactivity, particularly its conversion to sulfonyl chlorides and subsequently to a diverse family of sulfonamides, makes it an indispensable intermediate. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, empowers researchers to leverage its full potential in the creation of novel and effective chemical entities.

References

-

Structure-Reactivity Correlation of Thiophene and this compound by Investigation of Rapid Kinetics of Bromination. (n.d.). Retrieved from [Link]

-

Mishra, R., et al. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 8(1), 436-453. Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

-

ChemWhat. (n.d.). 2-Thiophenesulfonic acid CAS#: 79-84-5. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US2480465A - Thiophene sulfonic acid preparation.

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophene-2-sulfonate. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

The Crucial Role of Thiophene Intermediates in Drug Discovery. (n.d.). Retrieved from [Link]

-

PubMed. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Retrieved from [Link]

-

Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). ChemistrySelect. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Thiophenecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

Sources

- 1. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 79-84-5 | Benchchem [benchchem.com]

- 4. This compound [myskinrecipes.com]

- 5. 79-84-5|this compound| Ambeed [ambeed.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | C4H4O3S2 | CID 165170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 11. Thiophene - Wikipedia [en.wikipedia.org]

- 12. US2480465A - Thiophene sulfonic acid preparation - Google Patents [patents.google.com]

- 13. isca.me [isca.me]

- 14. 2-Thiophenesulfonyl chloride | 16629-19-9 [m.chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Chemical Properties of Thiophene-2-Sulfonic Acid

Introduction

Thiophene-2-sulfonic acid, a pivotal derivative of the aromatic heterocycle thiophene, serves as a cornerstone intermediate in synthetic organic chemistry. Its unique electronic and structural properties, imparted by the potent electron-withdrawing sulfonic acid group on the highly reactive thiophene ring, make it a versatile building block in diverse fields ranging from medicinal chemistry to materials science. The thiophene ring itself is a well-established bioisostere for benzene, frequently incorporated into pharmaceutical scaffolds to modulate metabolic stability, solubility, and target engagement.[1][2] The addition of the sulfonic acid moiety further enhances its utility, particularly in improving the aqueous solubility of synthetic intermediates and final products.[1]

This guide provides an in-depth exploration of the core chemical properties of this compound, focusing on its synthesis, reactivity, and practical applications. We will delve into the causality behind its chemical behavior, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic endeavors.

Core Physicochemical Properties

This compound is typically a solid at room temperature, possessing high water solubility due to the polar sulfonic acid group.[1][3] Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄O₃S₂ | |

| Molecular Weight | 164.20 g/mol | [4][5] |

| CAS Number | 79-84-5 | [4] |

| Appearance | Solid | [3] |

| pKa | Estimated < 1 (Strong Acid) | [1] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 1 | [5] |

Synthesis Methodologies

The principal route for preparing this compound is the direct electrophilic sulfonation of thiophene. The thiophene ring is significantly more reactive towards electrophilic aromatic substitution than benzene, allowing for efficient sulfonation, which occurs preferentially at the C-2 position.[1][6]

Protocol 1: Direct Sulfonation of Thiophene

This protocol outlines a common laboratory-scale synthesis. The high reactivity of thiophene allows the use of various sulfonating agents. A patented method involves fluosulfonic acid, which yields a mixture that can be hydrolyzed to the desired product.[7]

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, cool a reaction vessel containing thiophene to 0-5 °C in an ice bath.

-

Addition of Sulfonating Agent: Slowly add a stoichiometric equivalent of a suitable sulfonating agent (e.g., chlorosulfonic acid, fluosulfonic acid, or concentrated sulfuric acid) dropwise while maintaining the low temperature and stirring vigorously. The high reactivity of thiophene necessitates careful temperature control to prevent side reactions.[1]

-

Reaction Progression: Allow the reaction to stir at low temperature for a specified period (typically 1-3 hours) until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice. This step hydrolyzes any reactive intermediates like thiophene sulfonyl fluoride (if fluosulfonic acid is used).[7]

-

Salt Formation: To isolate the product from the aqueous acidic mixture, add a base such as barium hydroxide until the solution is alkaline (pH 8-10). This precipitates the product as its barium salt, barium thiophene-2-sulfonate, which can be filtered.[1][7]

-

Conversion to Free Acid: The isolated barium salt is then re-dissolved or suspended in water and treated with a stoichiometric amount of sulfuric acid. This reaction precipitates highly insoluble barium sulfate, which is removed by filtration, leaving an aqueous solution of pure this compound.[7]

-

Final Product: The water can be removed under reduced pressure to yield the solid this compound.

Chemical Reactivity and Key Transformations

The chemistry of this compound is dominated by the interplay between the aromatic thiophene ring and the sulfonic acid functional group.

Electrophilic Aromatic Substitution (EAS)

The sulfonic acid group (-SO₃H) is a powerful electron-withdrawing group and therefore strongly deactivates the thiophene ring towards further electrophilic aromatic substitution.[1] This deactivation is a critical consideration for synthetic planning. Any subsequent EAS reactions will be significantly slower than on unsubstituted thiophene and will be directed primarily to the C-4 and C-5 positions.[8]

Conversion to Sulfonamides: A Gateway to Medicinal Scaffolds

One of the most valuable transformations of this compound in drug development is its conversion into thiophene-2-sulfonamides. The sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] This conversion is not a direct reaction but proceeds through a highly reactive intermediate, thiophene-2-sulfonyl chloride .

Mechanism:

-

Formation of Thiophene-2-sulfonyl Chloride: this compound is first converted to its corresponding sulfonyl chloride. This is typically achieved by reacting it with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Formation of Sulfonamide: The resulting thiophene-2-sulfonyl chloride is a potent electrophile. It readily reacts with primary or secondary amines in a nucleophilic substitution reaction at the sulfur atom to yield the desired N-substituted thiophene-2-sulfonamide.[1]

Oxidation Reactions

The sulfur atom within the thiophene ring can be oxidized, though this requires strong oxidizing agents. This process leads to the formation of thiophene-S,S-dioxides, also known as thiophene sulfones.[1] This transformation results in a loss of aromaticity in the thiophene ring, fundamentally altering the molecule's chemical and electronic properties.[1]

Replacement of the Sulfonic Acid Group

While less common, the sulfonic acid group itself can be replaced. A notable, though chemically demanding, pathway involves converting the sulfonic acid to a nitrile by fusing it with sodium cyanide. The resulting nitrile can then be hydrolyzed to furnish thiophene-2-carboxylic acid, another valuable synthetic intermediate.[1][9]

Applications in Research and Drug Development

The chemical properties of this compound directly translate into its broad utility.

-

Medicinal Chemistry Intermediate: As detailed, its primary role is as a precursor to thiophene sulfonamides, which are explored for a wide range of biological activities, including antibacterial and anticancer properties.[1][2][10] The thiophene core itself is present in numerous FDA-approved drugs such as the anti-inflammatory tiaprofenic acid and the antipsychotic olanzapine.[2]

-

Enhancing Solubility: The inherent polarity of the sulfonic acid group is often exploited to improve the water solubility of drug candidates or synthetic intermediates, which can simplify purification and handling during multi-step syntheses.[1]

-

Synthesis of Dyes and Conductive Polymers: The sulfonic acid group acts as a key functional component in the synthesis of thienylazothiophene dyes, where it often enhances water solubility.[1][11] In materials science, it is used to create functionalized polythiophenes. The incorporation of sulfonic acid groups enhances the electrical conductivity and processability of these polymers, which are used in electronic devices.[1]

Safety and Handling

This compound and its derivatives should be handled in accordance with good industrial hygiene and safety practices.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and tightly fitting safety goggles.[12][13]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Some sources recommend refrigerated storage.[5][13][14]

-

Fire Safety: In case of fire, use carbon dioxide, alcohol-resistant foam, or dry chemical powder.[12]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in science and medicine. Its predictable reactivity, centered on the robust sulfonation of the parent heterocycle and the versatile transformations of the resulting sulfonic acid group, provides chemists with a reliable pathway to complex and high-value molecules. From creating privileged sulfonamide scaffolds for new drug candidates to building functional conductive polymers, the foundational chemical properties of this compound ensure its continued relevance and application in advanced research and development.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

- Caesar, P. D. (1949). U.S. Patent No. 2,480,465. Washington, DC: U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (n.d.). 2-Thiophenecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Synthetic Communications. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

-

Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

-

GSC Biological and Pharmaceutical Sciences. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

Sources

- 1. This compound | 79-84-5 | Benchchem [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C4H4O3S2 | CID 165170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Thiophene - Wikipedia [en.wikipedia.org]

- 7. US2480465A - Thiophene sulfonic acid preparation - Google Patents [patents.google.com]

- 8. Thiophene-2-sulfinic acid () for sale [vulcanchem.com]

- 9. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. journalwjarr.com [journalwjarr.com]

- 11. espublisher.com [espublisher.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. This compound | 79-84-5 [sigmaaldrich.com]

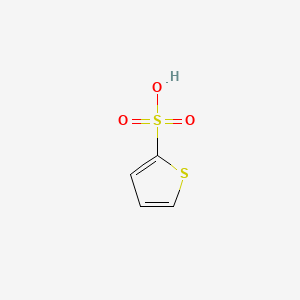

Thiophene-2-sulfonic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure and Utility of Thiophene-2-Sulfonic Acid

Abstract

Thiophene and its derivatives represent a cornerstone in heterocyclic chemistry, serving as privileged scaffolds in a multitude of applications ranging from materials science to medicinal chemistry. Among these, this compound emerges as a fundamental building block, prized for its unique electronic properties and synthetic versatility. This technical guide provides a comprehensive exploration of the molecular architecture of this compound, its detailed spectroscopic signature, established synthetic protocols, and its pivotal role as a precursor in the development of advanced chemical entities. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical principles with practical methodologies to serve as an authoritative resource.

Molecular Structure and Physicochemical Properties

The chemical identity and reactivity of this compound are intrinsically linked to its molecular structure, which consists of a planar, five-membered thiophene ring functionalized with a sulfonic acid group at the C-2 position.

Core Architecture and Aromaticity

The thiophene ring is an aromatic heterocycle containing four carbon atoms and one sulfur atom. The aromaticity arises from the delocalization of six π-electrons over the five-membered ring; four electrons are contributed by the carbon atoms, and a lone pair from the sulfur atom participates in the π-system.[1] While aromatic, thiophene has a lower resonance stabilization energy than benzene, which, combined with its electron-rich nature, renders it significantly more reactive towards electrophilic substitution.[2][3] The molecule is flat, with bond angles at the sulfur atom of unsubstituted thiophene being approximately 93°.[4]

Electronic Effects of the Sulfonic Acid Group

The introduction of a sulfonic acid (-SO₃H) group at the 2-position profoundly alters the electronic landscape of the thiophene ring. The -SO₃H group is powerfully electron-withdrawing, which deactivates the ring system towards further electrophilic aromatic substitution compared to unsubstituted thiophene.[5] This deactivating effect is a critical consideration in multi-step synthetic strategies involving this intermediate. Despite this deactivation, the sulfonic acid moiety itself can be a versatile functional handle, capable of being converted into other groups, most notably sulfonyl chlorides and sulfonamides.[5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The presence of the polar sulfonic acid group generally imparts moderate to good solubility in polar solvents.

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₃S₂ | [6][7] |

| Molecular Weight | 164.20 g/mol | [6][7] |

| CAS Number | 79-84-5 | [6][7] |

| Appearance | Solid | [8] |

| Canonical SMILES | C1=CSC(=C1)S(=O)(=O)O | [6] |

| InChI Key | BSXLLFUSNQCWJP-UHFFFAOYSA-N | [6] |

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the thiophene ring. Due to the strong electron-withdrawing effect of the sulfonic acid group, all three protons will be deshielded and appear downfield, likely in the 7.0-8.5 ppm range. For comparison, the protons of unsubstituted thiophene appear at ~7.3 ppm (α-protons) and ~7.1 ppm (β-protons).[9] The spectrum will exhibit a complex splitting pattern due to coupling between the adjacent protons. The proton at the 5-position will likely appear as a doublet of doublets, coupled to the protons at the 3 and 4-positions. Similarly, the protons at the 3 and 4-positions will appear as coupled multiplets.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The most prominent bands for this compound would include:

-

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid-like hydrogen bonding of the sulfonic acid group.

-

S=O Asymmetric & Symmetric Stretch: Two strong bands, typically found around 1350 cm⁻¹ and 1150 cm⁻¹, respectively.

-

Aromatic C-H Stretch: A sharp band appearing just above 3000 cm⁻¹ (typically ~3100 cm⁻¹ for thiophenes).[10]

-

Aromatic C=C Stretch: Multiple bands in the 1350-1550 cm⁻¹ region.[1]

-

C-S Stretch: Bands in the 600-850 cm⁻¹ region are characteristic of the C-S bond within the thiophene ring.[1]

Synthesis and Reactivity

This compound is primarily synthesized via the direct sulfonation of thiophene, a reaction that leverages the high nucleophilicity of the thiophene ring.

Primary Synthesis Route: Electrophilic Sulfonation

The high reactivity of thiophene allows for its efficient sulfonation under conditions that might be too harsh or slow for less reactive aromatics like benzene.[2][4] The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile (SO₃ or a related species) is attacked by the π-electron system of the thiophene ring, with a strong preference for substitution at the C-2 (alpha) position.[3][5]

Experimental Protocol: Synthesis of this compound via Fluosulfonic Acid

This protocol is adapted from patented methodologies and demonstrates a robust route to the target compound's salt, which can be readily converted to the free acid.[11]

Step 1: Sulfonation

-

In a well-ventilated fume hood, cool 300 grams of fluosulfonic acid in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Slowly add 84 grams of thiophene to the cooled acid over a period of 2 hours, ensuring the reaction temperature is maintained between 0°C and 5°C.

-

After the addition is complete, continue to agitate the mixture at this temperature for an additional 2 hours.

Step 2: Hydrolysis and Salt Formation

-

To the reaction mixture, carefully add 2000 grams of water.

-

Subsequently, add 1150 grams of barium hydroxide crystals with continued agitation.

-

Heat the resulting mixture to 90°C for approximately 2 hours. This step hydrolyzes the intermediate thiophene sulfonyl fluoride and converts both it and the sulfonic acid to the water-soluble barium thiophene sulfonate.

Step 3: Isolation of Barium Thiophene Sulfonate

-

Filter the hot mixture to remove the insoluble barium salts (BaF₂, BaSO₄).

-

The filtrate contains the barium salt of this compound.

Step 4: Conversion to Free Acid

-

To the aqueous solution of barium thiophene sulfonate, add a stoichiometric amount of sulfuric acid (H₂SO₄).

-

Insoluble barium sulfate will precipitate out of the solution.

-

Filter the mixture to remove the barium sulfate precipitate. The resulting filtrate is an aqueous solution of this compound, which can be concentrated to yield the final product.

Caption: Key synthetic transformations of this compound.

Applications in Medicinal Chemistry and Drug Development

The thiophene nucleus is a well-established bioisostere of the benzene ring, meaning it can often substitute for a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its physicochemical properties like metabolic stability or solubility. [5][12]Thiophene-containing compounds have found applications across a vast array of therapeutic areas. [13][14] The conversion of this compound into sulfonamides is particularly valuable. The sulfonamide functional group is a key feature in many FDA-approved drugs, acting as a hydrogen bond donor and acceptor, which facilitates strong binding to biological targets like enzymes and receptors. [5]The polarity of the sulfonic acid group can also be beneficial during synthesis, enhancing the water solubility of intermediates and simplifying purification processes. [5]

| Drug Name | Therapeutic Class | Role of Thiophene Ring |

|---|---|---|

| Tiaprofenic Acid | Anti-inflammatory (NSAID) | Core scaffold, bioisostere of benzene. [13] |

| Zileuton | Anti-asthmatic | Part of the benzothiophene core structure. [13] |

| Olanzapine | Antipsychotic | Fused into a thienobenzodiazepine system. [12] |

| Clopidogrel | Antiplatelet | Thienopyridine derivative, essential for activity. [12] |

| Raltitrexed | Anticancer | Thiophene ring serves as a key structural element. [12]|

Conclusion

This compound is a foundational intermediate whose molecular structure dictates its utility in modern chemical synthesis. Its aromatic, electron-rich thiophene core allows for straightforward initial synthesis, while the powerfully electron-withdrawing sulfonic acid group provides a versatile handle for subsequent, highly controlled chemical transformations. A thorough understanding of its structure, electronic properties, and reactivity is essential for researchers aiming to leverage this scaffold in the design and synthesis of novel therapeutics and advanced materials.

References

-

Chemistry Stack Exchange. (2018). Difference between tendency of benzene and thiophene to undergo sulfonation. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

- Caesar, P. D., & Sachanen, A. N. (1949). U.S. Patent No. 2,480,465. Washington, DC: U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 165170, this compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1551086, Thiophene-2-sulfonate. Retrieved from [Link]

-

HaoQiRen. (n.d.). This compound 79-84-5. Retrieved from [Link]

-

Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 48-59. Retrieved from [Link]

-

Sone, T., & Matsuki, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 35(7), 1237-1241. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Thiophene-2-sulfonyl chloride - Optional[1H NMR] - Spectrum - SpectraBase. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiophene-2-sulfonyl chloride. Retrieved from [Link]

-

Jha, A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ChemistrySelect, 8(20), e202300642. Retrieved from [Link]

-

NIST. (n.d.). 2-Thiophenesulfonyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ahmad, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 616-646. Retrieved from [Link]

-

MDPI. (2022). Thiophene-Based Compounds. In Encyclopedia. Retrieved from [Link]

-

Patel, R. P., Patel, K. P., & Chikhalia, K. H. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 6(5), 185-196. Retrieved from [Link]

-

Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

-

ResearchGate. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide. Retrieved from [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Thiophene compounds [m.chemicalbook.com]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. This compound | 79-84-5 | Benchchem [benchchem.com]

- 6. This compound | C4H4O3S2 | CID 165170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. US2480465A - Thiophene sulfonic acid preparation - Google Patents [patents.google.com]

- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 14. cognizancejournal.com [cognizancejournal.com]

A Technical Guide to the Spectroscopic Characterization of Thiophene-2-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-sulfonic acid (C₄H₄O₃S₂) is a key intermediate in organic synthesis, finding applications in the development of pharmaceuticals and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While direct, publicly available experimental spectra for this specific compound are limited, this guide synthesizes data from closely related thiophene derivatives and the well-established principles of spectroscopic interpretation to provide a robust predictive analysis. This approach, grounded in the electronic effects of the sulfonic acid moiety on the thiophene ring, offers a reliable framework for the identification and characterization of this compound in a research and development setting.

Introduction: The Structural Significance of this compound

Thiophene, an aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. The introduction of a sulfonic acid group at the 2-position significantly alters the electronic landscape of the thiophene ring. The strongly electron-withdrawing nature of the -SO₃H group deactivates the ring towards electrophilic substitution and influences the chemical reactivity of the other positions.[1] Spectroscopic analysis is, therefore, an indispensable tool for confirming the successful synthesis and purity of this compound, as well as for understanding its electronic behavior in subsequent reactions.

This guide will systematically explore the expected spectroscopic signatures of this compound, providing predicted data and the scientific rationale behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.

¹H NMR Spectroscopy

Core Principle: ¹H NMR spectroscopy measures the resonance frequencies of hydrogen nuclei (protons). The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the sulfonic acid group, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield).

Experimental Protocol: A Self-Validating Approach

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O is often preferred for sulfonic acids due to the exchangeable nature of the acidic proton.

-

Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, to reference the chemical shifts.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectrum of this compound

The thiophene ring of this compound gives rise to a characteristic three-proton AMX spin system. Due to the strong electron-withdrawing effect of the -SO₃H group at the C2 position, all ring protons are expected to be shifted downfield compared to unsubstituted thiophene (thiophene protons appear at δ ~7.1-7.3 ppm).[2]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H5 | 7.8 - 8.0 | Doublet of doublets | J₅₄ ≈ 5 Hz, J₅₃ ≈ 1.5 Hz | H5 is ortho to the electron-withdrawing sulfonic acid group and is expected to be the most deshielded. |

| H3 | 7.5 - 7.7 | Doublet of doublets | J₃₄ ≈ 3.5 Hz, J₃₅ ≈ 1.5 Hz | H3 is meta to the sulfonic acid group and experiences less deshielding than H5. |

| H4 | 7.1 - 7.3 | Doublet of doublets | J₄₅ ≈ 5 Hz, J₄₃ ≈ 3.5 Hz | H4 is para to the sulfonic acid group and is expected to be the most shielded of the ring protons. |

| SO₃H | Variable (often not observed in D₂O) | Broad singlet | - | The acidic proton will exchange with deuterium in D₂O, leading to its disappearance from the spectrum. In a non-protic solvent like DMSO-d₆, it would appear as a broad singlet at a very downfield position (>10 ppm). |

Diagram: ¹H NMR Experimental Workflow

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

Core Principle: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

Experimental Protocol: The experimental setup is similar to that for ¹H NMR, but with a longer acquisition time due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Spectrum of this compound

The sulfonic acid group will have a significant impact on the chemical shifts of the thiophene ring carbons. The carbon directly attached to the sulfonic acid group (C2) will be highly deshielded.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 145 - 150 | Directly attached to the strongly electron-withdrawing -SO₃H group, resulting in significant deshielding. |

| C5 | 130 - 135 | In the ortho position to the sulfonic acid group, experiencing a notable downfield shift. |

| C3 | 128 - 132 | In the meta position, with a moderate downfield shift. |

| C4 | 125 - 130 | In the para position, showing the least deshielding among the ring carbons. |

Note: These are estimated values based on data for related compounds like 2,5-thiophenedicarboxylic acid and 2-acetylthiophene.[3][4] Unsubstituted thiophene carbons resonate at δ ~125-127 ppm.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Core Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol: A Self-Validating Approach

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For KBr pellets, grind a small amount of the sample with dry KBr and press it into a transparent disk.

-

Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Spectrum of this compound

The IR spectrum of this compound will be dominated by the strong absorptions of the sulfonic acid group, along with the characteristic vibrations of the thiophene ring.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| O-H stretch (sulfonic acid) | 3200 - 2500 | Broad, Strong | Strong hydrogen bonding in sulfonic acids leads to a very broad O-H stretching band. |

| C-H stretch (aromatic) | 3100 - 3000 | Medium | Characteristic of C-H bonds in aromatic rings. |

| S=O stretch (asymmetric) | 1250 - 1160 | Strong | A very strong and characteristic absorption for the sulfonyl group. |

| S=O stretch (symmetric) | 1080 - 1030 | Strong | Another strong and characteristic absorption for the sulfonyl group. |

| S-O stretch | 700 - 600 | Strong | Characteristic of the S-O single bond in the sulfonic acid group. |

| C=C stretch (thiophene ring) | 1600 - 1400 | Medium | Aromatic ring stretching vibrations. |

| C-S stretch (thiophene ring) | 850 - 600 | Medium to Weak | Stretching vibration of the carbon-sulfur bond within the thiophene ring. |

Note: The exact positions of the S=O stretching bands can be influenced by hydration and hydrogen bonding.[6]

Diagram: IR Spectroscopy Experimental Workflow

Caption: Workflow for IR spectroscopic analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Core Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the key electronic transitions are π → π*.

Experimental Protocol: A Self-Validating Approach

-

Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble (e.g., water, ethanol, or acetonitrile). The polarity of the solvent can influence the absorption maxima.

-

Solution Preparation: Prepare a dilute solution of this compound of a known concentration.

-

Blank Measurement: Record the absorbance spectrum of the pure solvent in a cuvette to use as a baseline.

-

Sample Measurement: Record the absorbance spectrum of the sample solution.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Predicted UV-Vis Spectrum of this compound

Unsubstituted thiophene exhibits a strong absorption band around 231 nm.[7] The introduction of a substituent can cause a shift in the λ_max. An auxochromic group (electron-donating) typically causes a bathochromic shift (to longer wavelengths), while the effect of an electron-withdrawing group like -SO₃H is more complex. It is expected to cause a slight shift in the λ_max compared to unsubstituted thiophene. Studies on various 2-substituted thiophenes have shown a range of absorption maxima.[7][8]

| Transition | Predicted λ_max (nm) | Rationale |

| π → π* | 230 - 245 | This absorption corresponds to the electronic transition within the aromatic thiophene ring. The sulfonic acid group, being electron-withdrawing, is expected to have a modest effect on the position of this band compared to unsubstituted thiophene. |

Conclusion

References

- Sice, J. (1953). The Ultraviolet Spectra of the Thiophene Derivatives. Journal of the American Chemical Society, 75(15), 3697-3700.

- Lothar, L., & Wolfgang, L. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(4), 899-911.

- Kozhevnikov, D. N., et al. (2024). Study of absorption and emission spectra of substituted terthiophene compounds by methods of theoretical chemistry. Journal of Molecular Modeling, 30(6), 163.

-

ResearchGate. (n.d.). FTIR-ATR spectra of poly(aryl sulfones) and heterogeneous sulfonated.... Retrieved from [Link]

-

ResearchGate. (n.d.). a) UV/Vis absorption and b) normalized fluorescence spectra of.... Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 2. 1 H-NMR spectrum of sodium.... Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible spectrum of thiophene 1c and the progressive evolution of.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1 H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607). Retrieved from [Link]

- Caesar, P. D., & Sachanen, A. N. (1949). U.S. Patent No. 2,480,465. Washington, DC: U.S.

- Clark, J. H., et al. (2021). Synthesis of bio-based 2-thiothiophenes. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 379(2207), 20200359.

-

The Royal Society of Chemistry. (n.d.). Sustainable Access to Sulfonic Acids from Halides and Thiourea Dioxide with Air. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S2. 1H-NMR Spectra of Sodium TIPS-Anthracene Sulfonate in.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 4. FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h.... Retrieved from [Link]

- Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152(2), 024302.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiophene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. This compound | 79-84-5 | Benchchem [benchchem.com]

- 2. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 3. 2,5-Thiophenedicarboxylic acid(4282-31-9) 13C NMR [m.chemicalbook.com]

- 4. 2-Acetylthiophene(88-15-3) 13C NMR [m.chemicalbook.com]

- 5. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of Thiophene-2-sulfonic acid

An In-depth Technical Guide to the Physical Properties of Thiophene-2-Sulfonic Acid

Introduction

This compound (T2SA), identified by CAS Number 79-84-5, is a pivotal organic compound featuring a sulfonic acid group substituted at the 2-position of a thiophene ring.[1][2][3] As a derivative of thiophene, an aromatic heterocycle, T2SA combines the reactivity of the thiophene nucleus with the strong acidity and polarity of the sulfonic acid moiety. This unique combination makes it a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and specialty chemicals.[1] In drug development, the sulfonic acid group is often used to enhance water solubility and modulate the pharmacokinetic properties of a lead compound.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing a detailed examination of the core physical properties of this compound. We will delve into its structural, physicochemical, and spectroscopic characteristics, grounding the discussion in established experimental methodologies and theoretical principles to provide actionable insights for laboratory applications.

Molecular and Structural Properties

The foundational characteristics of a molecule are dictated by its structure. This compound is built upon a planar, five-membered aromatic ring, which imparts significant chemical stability.[4][5] The electrophilic sulfonation of thiophene, the primary synthetic route, preferentially occurs at the C-2 position due to the higher reactivity at this site compared to the C-3 position.[1]

Caption: Molecular Structure of this compound.

While no public single-crystal X-ray diffraction data for the free acid is readily available, structural information for its derivatives has been reported, confirming the expected bond lengths and planar geometry of the thiophene ring.[1]

Table 1: Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 79-84-5 | [1][3][6] |

| Molecular Formula | C₄H₄O₃S₂ | [2][3][6] |

| Molecular Weight | 164.20 g/mol | [1][6] |

| Appearance | Solid | [2] |

| Purity (Typical) | ≥95% | [2][6] |

Physicochemical Properties

The physical state, solubility, and acidity of T2SA are critical parameters for its handling, reaction setup, and application, particularly in aqueous media relevant to pharmaceutical and biological systems.

Table 2: Summary of Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 71-72 °C | [7] |

| Density | 1.614 g/cm³ (Predicted) | [7] |

| pKa | -0.74 ± 0.18 (Predicted) | [7] |

| LogP | -0.1 to 0.99 (Computed) | [3][6] |

Melting Point

The melting point of 71-72 °C indicates that this compound is a solid at room temperature.[7] This property is fundamental for material handling, purification via recrystallization, and setting temperature parameters for reactions where it is used as a starting material.

Trustworthiness: Experimental Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a highly accurate thermoanalytical technique for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 100 °C).

-

Maintain a constant flow of an inert purge gas (e.g., nitrogen) throughout the experiment.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram, where the sample absorbs heat to transition from a solid to a liquid.

Acidity (pKa)

The predicted pKa of -0.74 underscores that this compound is a strong acid, comparable to other sulfonic acids.[7] This is a direct result of the stability of its conjugate base, the thiophene-2-sulfonate anion. The negative charge is effectively delocalized across the three oxygen atoms of the sulfonate group and, to a lesser extent, into the aromatic thiophene ring. This high acidity ensures that T2SA is fully ionized in aqueous solutions across the entire physiological pH range, a critical factor for its use in drug formulation.

Sources

- 1. This compound | 79-84-5 | Benchchem [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C4H4O3S2 | CID 165170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiophene-2-sulfinic acid () for sale [vulcanchem.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. chemscene.com [chemscene.com]

- 7. 2-Thiophenesulfonic acid price,buy 2-Thiophenesulfonic acid - chemicalbook [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of Thiophene-2-Sulfonic Acid in Organic Solvents

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of key reagents is paramount. Thiophene-2-sulfonic acid, a cornerstone intermediate in the synthesis of a multitude of pharmaceutical compounds and advanced materials, presents unique handling and application characteristics largely governed by its solubility profile.[1] This guide provides an in-depth exploration of the solubility of this compound in various organic solvents, offering both theoretical insights and practical methodologies to empower your research and development endeavors.

The Molecular Basis of this compound's Solubility

This compound's solubility is dictated by the interplay of its aromatic thiophene ring and its highly polar sulfonic acid group. The thiophene ring, a heterocyclic aromatic compound, contributes a degree of hydrophobicity, while the sulfonic acid moiety (-SO₃H) is strongly hydrophilic and capable of extensive hydrogen bonding.[2] This amphiphilic nature results in a nuanced solubility profile across the spectrum of organic solvents.

The principle of "like dissolves like" is a foundational concept in predicting solubility.[3] Solvents that can effectively solvate both the polar sulfonic acid group and the less polar thiophene ring will exhibit the highest dissolving capacity.

-

Polar Protic Solvents (e.g., water, methanol, ethanol) are excellent solvents for this compound. Their ability to act as both hydrogen bond donors and acceptors allows for strong interactions with the sulfonic acid group, leading to high solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) can also effectively dissolve this compound. While they cannot donate hydrogen bonds, their high polarity and ability to accept hydrogen bonds facilitate the dissolution of the polar solute.

-

Nonpolar Solvents (e.g., hexane, toluene) are generally poor solvents for this compound. The significant energy mismatch between the nonpolar solvent molecules and the highly polar sulfonic acid group prevents effective solvation.

The following diagram illustrates the key intermolecular interactions influencing the solubility of this compound in a polar protic solvent like methanol.

Caption: Intermolecular forces in a solution of this compound in methanol.

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound across a wide range of organic solvents is not extensively published. However, based on the principles outlined above and data for analogous aromatic sulfonic acids, the following table provides estimated solubility values at ambient temperature (approximately 20-25 °C). These values should be considered as a guide for initial experimental design and should be empirically verified for specific applications.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Estimated Solubility ( g/100 mL) |

| Water | Polar Protic | 80.1 | > 50 (Very Soluble) |

| Methanol | Polar Protic | 32.7 | 20 - 30 |

| Ethanol | Polar Protic | 24.5 | 10 - 20 |

| Isopropanol | Polar Protic | 19.9 | 5 - 10 |

| Acetone | Polar Aprotic | 20.7 | 5 - 15 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 1 - 5 |

| Dichloromethane (DCM) | Halogenated | 9.1 | < 1 (Slightly Soluble) |

| Toluene | Nonpolar | 2.4 | < 0.1 (Insoluble) |

| Hexane | Nonpolar | 1.9 | < 0.01 (Insoluble) |

Disclaimer: The quantitative data presented in this table are estimations and should be experimentally verified.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following detailed protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent using the isothermal equilibrium method followed by gravimetric analysis. This method is a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment

-

This compound (purity ≥95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed glass vials for drying

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is crucial to ensure a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution has reached equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed glass vial. The filtration step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the vial containing the filtered saturated solution.

-

Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C). Alternatively, use a desiccator under vacuum.

-

Dry the sample to a constant weight. This is achieved when consecutive weighings (e.g., every 2 hours) show a difference of less than 0.2 mg.

-

Record the final weight of the vial with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the weight of the solute by subtracting the weight of the empty vial from the final weight of the vial with the dried solute.

-

Calculate the weight of the solvent by subtracting the weight of the solute and the empty vial from the weight of the vial containing the saturated solution.

-

Express the solubility in g/100 mL of solvent using the following formula: Solubility ( g/100 mL) = (Weight of Solute / Volume of Solvent) * 100

-

The following flowchart visualizes the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Applications in Drug Development and Organic Synthesis

The solubility of this compound is a critical parameter in its application. In organic synthesis, its solubility in polar aprotic solvents like DMF or DMSO allows for its use as a catalyst or reactant in a homogeneous reaction medium.[1] In drug development, the thiophene moiety is a well-known bioisostere for the benzene ring and is found in numerous FDA-approved drugs.[4] The sulfonic acid group can enhance the water solubility of synthetic intermediates, which is beneficial for purification and handling during multi-step syntheses.[4]

Safety Considerations

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.

References

-

Capital Resin Corporation. (2023, September 26). Understanding 7 Key Properties of Sulfonic Acid. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 2 # Solubility 13. Bellevue College. Retrieved from [Link]

-

Solubility of Things. (n.d.). Sulfanilic acid. Retrieved from [Link]

-

University Name. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

-

Zhang, Z., Li, W., Jin, J., & Tian, G. (2008). Solubility of p-Methylbenzene Sulfonic Acid in Pure and Modified Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 53(8), 1851–1854. [Link]

-

Solubility of Things. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

MDPI. (2019). Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Various Authors. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Capital Resin Corporation. (2023, September 26). Understanding 7 Key Properties of Sulfonic Acid. Retrieved from [Link]

Sources

Introduction: The Significance of Thiophene-2-Sulfonic Acid

An In-Depth Technical Guide to Quantum Chemical Calculations for Thiophene-2-Sulfonic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for conducting quantum chemical calculations on this compound. Moving beyond a simple recitation of steps, this document delves into the causality behind methodological choices, ensuring a robust and reproducible computational analysis grounded in scientific integrity.

Thiophene and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active compounds.[1][2][3] this compound (C₄H₄O₃S₂), a key derivative, presents an interesting computational challenge due to the presence of a hypervalent sulfur atom within the sulfonic acid group and the aromatic thiophene ring.[4][5] The electron-withdrawing nature of the sulfonic acid group significantly influences the electronic properties and reactivity of the thiophene ring.[4] Accurate computational modeling of this molecule is crucial for understanding its structure, reactivity, and spectroscopic properties, which can accelerate the design of novel therapeutics and materials.